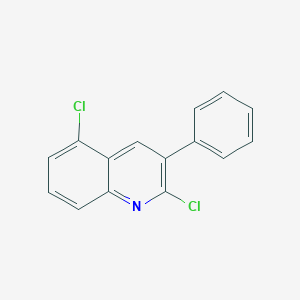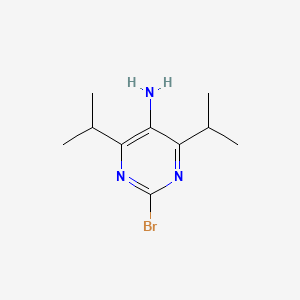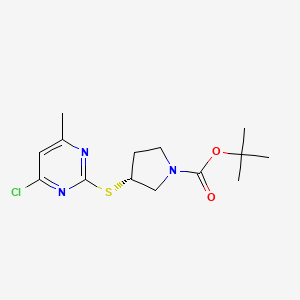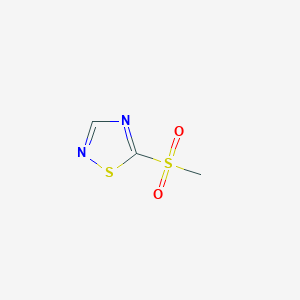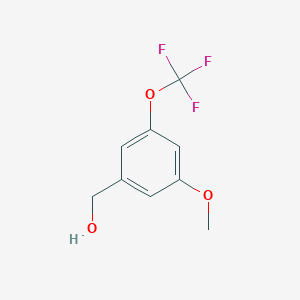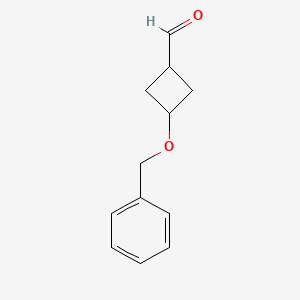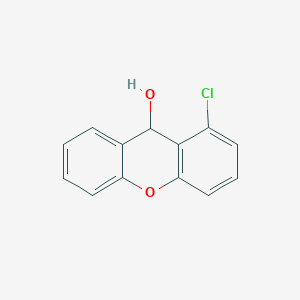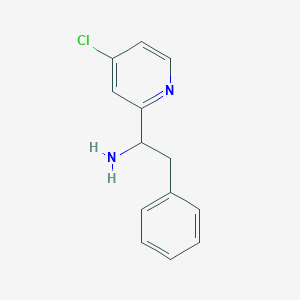![molecular formula C6H11N3S2 B13973167 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- CAS No. 33313-09-6](/img/structure/B13973167.png)
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with tert-butyl isothiocyanate under acidic conditions, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for cell survival and proliferation. For example, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- can be compared with other similar compounds in the thiadiazole family:
1,3,4-Thiadiazol-2-amine: Lacks the tert-butylthio group, resulting in different chemical reactivity and biological activity.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-Substituted-1,3,4-thiadiazol-2-amines: A broad class of compounds with various substituents at the 5-position, each exhibiting unique properties and applications.
The uniqueness of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- lies in its specific substituent, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
33313-09-6 |
|---|---|
Fórmula molecular |
C6H11N3S2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8) |
Clave InChI |
QVHHYGOJJUQCCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


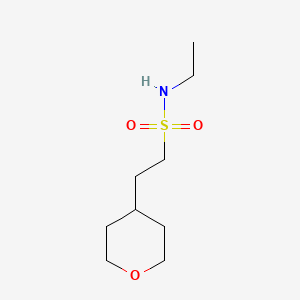
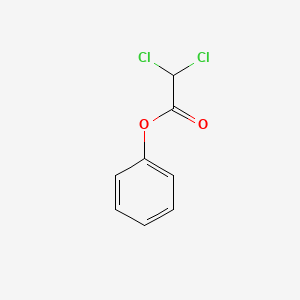
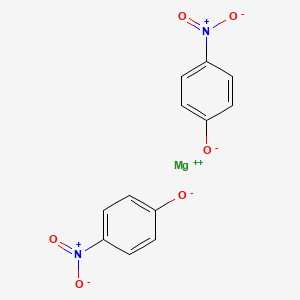
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
